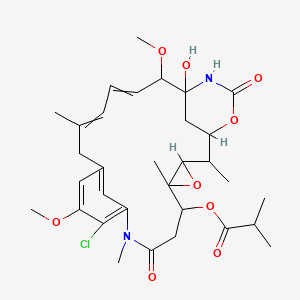

Ansamitocin P-3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ansamitocin P-3 is a secondary metabolite produced by the bacterium Actinosynnema pretiosum. It is a potent antitumor agent known for its ability to inhibit the proliferation of various cancer cell lines. This compound is a member of the ansamitocin family, which includes several related compounds with similar structures and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ansamitocin P-3 is typically produced through fermentation using Actinosynnema pretiosum. The production process involves optimizing the culture medium to enhance the yield of the compound. Key factors include the carbon and nitrogen sources, as well as the presence of specific precursors and supplements . For example, glycerol and glucose have been found to significantly increase the production of this compound when used as mixed carbon sources .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The fermentation medium is carefully optimized to maximize yield while minimizing costs. Low-cost substrates such as cane molasses, glycerol, and cold-pressed soybean powder have been identified as effective carbon and nitrogen sources for industrial-scale production . Additionally, genetic engineering techniques have been employed to enhance the production of this compound by overexpressing specific genes involved in its biosynthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Ansamitocin P-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and modification to enhance its biological activity .

Common Reagents and Conditions

Common reagents used in the chemical reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products .

Major Products Formed

The major products formed from the chemical reactions of this compound include its derivatives, which are often used as active components in antibody-drug conjugates (ADCs) for cancer treatment .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanism of Action

Ansamitocin P-3 binds to β-tubulin, inhibiting microtubule assembly and disrupting mitotic spindle formation. This results in cell cycle arrest and apoptosis. The half-maximal inhibitory concentrations (IC50) for several cancer cell lines are as follows:

- MCF-7 (breast cancer) : 20 ± 3 pM

- HeLa (cervical cancer) : 50 ± 0.6 pM

- EMT-6/AR1 (mouse mammary carcinoma) : 140 ± 17 pM

- MDA-MB-231 (triple-negative breast cancer) : 150 ± 1.1 pM .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines by disrupting microtubule dynamics. For instance, treatment with this compound resulted in significant cell cycle arrest in the G2/M phase in MCF-7 cells, leading to increased apoptotic markers such as p53 and p21 accumulation .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of this compound. It has been identified as a potent inducer of dendritic cell maturation, enhancing their ability to stimulate T-cell responses. This effect is particularly relevant in the context of combining chemotherapy with immunotherapy.

Dendritic Cell Maturation

This compound induces phenotypic and functional maturation of dendritic cells, leading to increased production of pro-inflammatory cytokines and enhanced T-cell stimulatory capacity. In vivo studies have shown that local administration of this compound promotes antigen uptake by Langerhans cells and facilitates the homing of tumor-resident dendritic cells to lymph nodes .

Combination Therapies

The combination of this compound with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, has shown promising results in preclinical models. This synergistic approach enhances anti-tumor immunity by reducing regulatory T-cell frequency and improving effector T-cell function at tumor sites .

Applications in Drug Conjugates

This compound serves as a "warhead" in antibody-drug conjugates (ADCs), such as trastuzumab emtansine (T-DM1), which is used for treating HER2-positive breast cancer. The ADC strategy allows targeted delivery of this compound directly to cancer cells, minimizing systemic toxicity while maximizing therapeutic efficacy .

Summary Table of Applications

Wirkmechanismus

Ansamitocin P-3 exerts its effects by binding to tubulin, a protein involved in microtubule formation. This binding inhibits the polymerization of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The compound specifically binds to the vinblastine site on tubulin, disrupting the normal function of microtubules and preventing cell division .

Vergleich Mit ähnlichen Verbindungen

Ansamitocin P-3 is part of the ansamitocin family, which includes several related compounds such as maytansine and its derivatives. These compounds share similar structures and biological activities but differ in their specific chemical modifications and potency .

Similar Compounds

Maytansine: A potent antitumor agent with a similar mechanism of action to this compound.

Maytansinol: A derivative of maytansine with enhanced stability and solubility.

Pretilactam: Another macro-lactam antibiotic with similar biological activities to this compound.

Uniqueness of this compound

This compound is unique due to its high potency and specificity for cancer cells. Its ability to bind to tubulin and disrupt microtubule function makes it an effective antitumor agent. Additionally, its use in ADCs allows for targeted delivery to cancer cells, minimizing side effects and improving therapeutic outcomes .

Eigenschaften

IUPAC Name |

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQNCARIZFLNLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43ClN2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66584-72-3 |

Source

|

| Record name | Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.